
Bromochloromethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromochloromethylsilane is an organosilicon compound with the chemical formula C4H10BrClSi. It is a versatile reagent used in organic synthesis, particularly in the modification of silicon-based materials. The compound is characterized by the presence of both bromine and chlorine atoms attached to a silicon atom, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromochloromethylsilane can be synthesized through the reaction of chloromethylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
ClCH2SiH3+Br2→BrCH2SiH3+HBr
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where chloromethylsilane is reacted with bromine. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Bromochloromethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes to form new carbon-silicon bonds.
Oxidation and Reduction Reactions: this compound can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically carried out in an aqueous or alcoholic medium.
Addition Reactions: Catalysts such as platinum or palladium are often used to facilitate the addition reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include hydroxymethylsilane or aminomethylsilane.
Addition Reactions: Products include alkylsilane derivatives.
Oxidation and Reduction Reactions: Products include silanols or silanes.
Aplicaciones Científicas De Investigación
Bromochloromethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and as a precursor for the preparation of silicon-based polymers.
Biology: The compound is used in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of bromochloromethylsilane involves the formation of reactive intermediates that can interact with various molecular targets. The presence of both bromine and chlorine atoms allows for selective reactivity, enabling the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Chloromethylsilane: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Bromomethylsilane: Similar in structure but lacks the chlorine atom, affecting its reactivity and selectivity.
Trimethylsilyl Chloride: A commonly used organosilicon compound with different reactivity due to the absence of the bromine atom.
Uniqueness: Bromochloromethylsilane is unique due to the presence of both bromine and chlorine atoms, which provide a balance of reactivity and selectivity. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
CH2BrClSi |
|---|---|
Peso molecular |
157.47 g/mol |
InChI |
InChI=1S/CH2BrClSi/c2-4-1-3/h1H2 |
Clave InChI |
DAIMNCALPQFJSK-UHFFFAOYSA-N |
SMILES canónico |
C([Si]Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


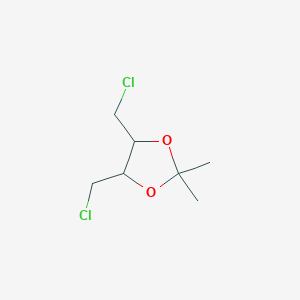
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)


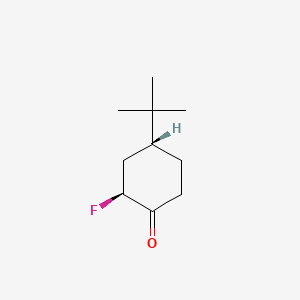

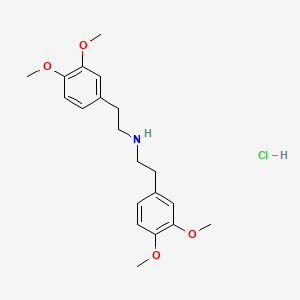
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)
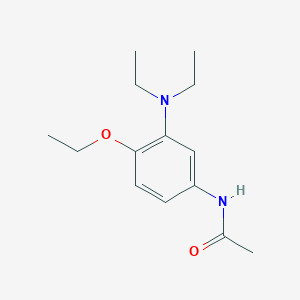
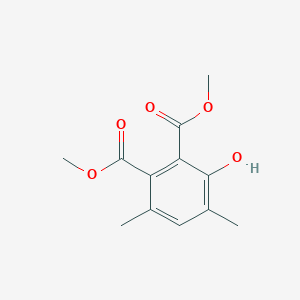
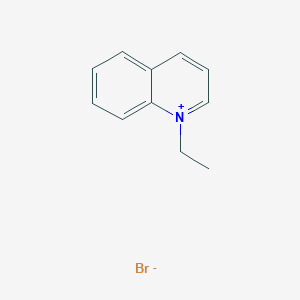

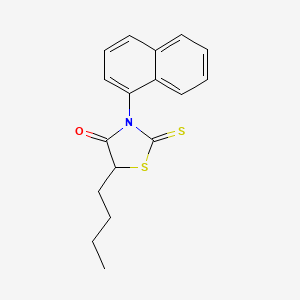
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
